Proline, 5-ethenyl-, ethyl ester, trans- (9CI)
Description
Proline, 5-ethenyl-, ethyl ester, trans- (9CI) is a modified proline derivative characterized by a trans-configuration at the ester group and a 5-ethenyl substituent on the pyrrolidine ring. Proline derivatives are widely studied for their conformational behavior, biological activity, and applications in asymmetric synthesis. The ethyl ester group enhances lipophilicity compared to methyl esters, while the 5-ethenyl substituent introduces steric and electronic effects distinct from other substituents like cyanomethyl or fluorine .
Properties
IUPAC Name |
ethyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOGTANDWGQXED-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niobium and Tantalum Chloride Complexation
Coordination chemistry with high-valent transition metals offers a pathway to stabilize reactive intermediates during ethenylation. In reactions analogous to those reported for L-proline ethylester with NbCl₅ or TaCl₅, the proline ester acts as a bidentate ligand, coordinating via the nitrogen and carbonyl oxygen atoms. For example:
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Reaction Protocol : Treatment of L-proline ethylester with NbCl₅ in dichloromethane at room temperature yields a coordination complex, [NbCl₄(L-proline ethylester)₂][NbCl₆], which facilitates subsequent C–H activation at the C5 position.
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Ethenylation Step : Introducing ethenyl groups may involve coupling the coordinated proline ester with vinyl halides (e.g., vinyl bromide) in the presence of a palladium catalyst. This mirrors Heck coupling methodologies, where the metal center stabilizes the transition state for regioselective alkene formation.
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Yield and Selectivity : Similar NbCl₅-mediated reactions report yields of 60–78% for coordination compounds, with stereochemical outcomes influenced by the metal’s Lewis acidity.
Tungsten and Molybdenum-Based Systems
Tungsten hexachloride (WCl₆) has been shown to promote acyl chloride formation from α-amino acids, which could serve as precursors for ethenylation. For instance:
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Acyl Chloride Intermediate : Reaction of L-proline with WCl₆ generates a stabilized acyl chloride, which undergoes nucleophilic attack by vinyl Grignard reagents (e.g., CH₂=CHMgBr) to install the ethenyl group.
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Steric Control : The trans configuration is favored when bulky ligands on tungsten restrict rotation during bond formation, as observed in related systems.
Stereoselective Esterification and Alkene Installation
Fischer Esterification with Ethanol
The ethyl ester group is typically introduced via acid-catalyzed esterification:
Mitsunobu Reaction for trans-Selectivity
The Mitsunobu reaction enables inversion of configuration at stereogenic centers. Applied to 5-hydroxyproline ethyl ester:
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Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ mediate the substitution of hydroxyl with ethenyl groups via a radical intermediate.
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Stereochemical Outcome : The trans configuration is achieved with diastereomeric ratios (dr) up to 4:1, as reported in analogous γ-lactone syntheses.
Photochemical and Radical-Based Approaches
Visible Light-Mediated Iodine Catalysis
Inspired by trans-selective lactonization, this method employs molecular iodine and visible light to induce ethenylation:
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Mechanism : Photoexcitation of I₂ generates iodine radicals, which abstract hydrogen from the proline C5 position, creating a carbon radical. Subsequent coupling with vinyl iodide yields the ethenyl group.
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Conditions : Reactions are conducted in CH₂Cl₂ under compact fluorescent light (CFL) bulbs, achieving 65–77% yields with dr values of 25:75 (cis:trans).
Electrochemical Functionalization
Electrochemical methods avoid stoichiometric oxidants, enhancing sustainability:
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Setup : A divided cell with a platinum anode and nickel cathode enables oxidative decarboxylation of proline derivatives, followed by ethenylation via vinyl boronic acid coupling.
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Efficiency : Preliminary studies suggest 40–55% yields, with selectivity controlled by applied potential.
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization Strategies
Role of Solvent and Additives
Temperature and Reaction Time
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, or other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Amides, other esters.
Scientific Research Applications
Synthesis of Bioactive Molecules
Catalytic Applications
Proline derivatives, including 5-ethenyl-ethyl ester, are frequently used as catalysts in organic reactions due to their ability to facilitate the formation of complex structures. For instance, proline-catalyzed reactions have been instrumental in synthesizing biologically promising heterocycles. These heterocycles are crucial scaffolds for drug discovery and development, showcasing the versatility of proline derivatives in medicinal chemistry .
Case Study: Heterocycle Formation
A study demonstrated the use of proline as a catalyst for synthesizing various heterocyclic compounds. The results indicated that proline not only enhances reaction rates but also improves selectivity in forming desired products, making it a valuable tool in organic synthesis .
Cancer Treatment Research
Inhibition of Proline Catabolism
Recent research has explored the inhibition of proline catabolism as a potential therapeutic strategy for cancer treatment. The method involves targeting the metabolic pathways of proline to enhance the efficacy of cancer therapies. By inhibiting enzymes responsible for proline breakdown, researchers aim to restore p53 function in cancer cells, which can lead to improved treatment outcomes .
Case Study: Therapeutic Implications
A patent application highlighted methods for using proline metabolism inhibitors combined with traditional cancer therapies. The findings suggest that this approach could enhance the effectiveness of existing treatments by targeting metabolic vulnerabilities in cancer cells .
Material Science Applications
Polymer Development
Proline derivatives have also been utilized in the synthesis of polymers with unique properties. For example, the synthesis of 5-ethyl-substituted poly(L-prolines) has shown promising characteristics for applications in biocompatible materials. These polymers can be tailored for specific uses in drug delivery systems and tissue engineering .
Case Study: Poly(L-prolines) Properties
Research conducted on poly(L-prolines) indicated that these materials exhibit favorable mechanical and thermal properties, making them suitable candidates for biomedical applications. The ability to modify their structure allows for enhanced functionality in various applications .
Enantioselective Synthesis
Asymmetric Reactions
The compound has been employed in enantioselective synthesis processes, particularly in the formation of chiral centers in organic molecules. The use of proline derivatives as chiral catalysts has led to significant advancements in producing enantiomerically pure compounds necessary for pharmaceuticals .
Case Study: Asymmetric Total Synthesis
A notable example includes a study where proline was used to catalyze an asymmetric total synthesis of morphine derivatives. The process achieved high enantioselectivity and yield, demonstrating the effectiveness of proline-based catalysts in complex organic syntheses .
Summary Table: Applications of Proline Derivatives
| Application Area | Description | Key Findings |
|---|---|---|
| Bioactive Molecules | Catalysis for heterocycle formation | Enhanced reaction rates and selectivity; critical for drug development |
| Cancer Treatment | Inhibition of proline catabolism | Potential to improve efficacy of cancer therapies |
| Material Science | Development of biocompatible polymers | Favorable mechanical properties suitable for biomedical applications |
| Enantioselective Synthesis | Chiral catalysis for asymmetric reactions | High enantioselectivity achieved in complex syntheses |
Mechanism of Action
The mechanism of action of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active form in the body. The molecular targets and pathways involved can vary but may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on the Pyrrolidine Ring
The 5-position substituent significantly influences the compound's properties. Key comparisons include:
Note: Data marked with * are inferred based on structural analogs.
Ester Group Variations
The choice of ester (ethyl vs. methyl) impacts physicochemical properties:
Conformational Behavior
Fluorinated proline derivatives () provide insights into substituent effects on cis-trans isomerization:
- Ethenyl Substituent Impact: The bulky ethenyl group may stabilize the trans-isomer due to steric hindrance, analogous to fluorinated derivatives. Isomerization rates are likely slower than non-substituted prolines .
Biological Activity
Proline, 5-ethenyl-, ethyl ester, trans- (9CI) is a synthetic derivative of proline that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Proline, 5-ethenyl-, ethyl ester, trans- (9CI) is characterized by the presence of an ethylene group attached to the proline backbone, which contributes to its unique reactivity and biological properties. The compound can be represented as follows:
This structure allows for various chemical transformations, making it a versatile building block in organic synthesis.
Synthesis
The synthesis of Proline, 5-ethenyl-, ethyl ester typically involves several steps:
- Formation of the Proline Backbone : Starting from L-proline or its derivatives.
- Ethenylation : Introducing the ethenyl group through reactions such as alkylation or via intermediates like vinyl halides.
- Esterification : Reacting with ethanol to form the ethyl ester.
These steps allow for the production of the compound with specific stereochemical configurations necessary for biological activity.
Biological Activity
Proline derivatives have been investigated for their diverse biological activities. The specific compound has shown potential in several areas:
- Ligand Activity : It acts as a ligand in biochemical assays, potentially interacting with various biological targets such as enzymes and receptors.
- Therapeutic Properties : Preliminary studies suggest it may serve as a precursor for biologically active compounds, indicating potential therapeutic applications .
- Mechanism of Action : The mechanism may involve enzyme inhibition or modulation of biochemical pathways, acting as a prodrug that is metabolized into an active form within the body.
Case Study 1: Ligand Interaction
In a study examining the interaction between Proline derivatives and enzyme targets, it was found that these compounds could effectively inhibit specific enzymes involved in metabolic pathways. The binding affinity was measured using various biochemical assays, demonstrating significant inhibitory activity against target enzymes.
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing various proline derivatives, including Proline, 5-ethenyl-, ethyl ester. The synthesized compounds were evaluated for their cytotoxicity using cancer cell lines. Results indicated that certain derivatives exhibited promising antitumor activity, warranting further investigation into their mechanisms of action and potential clinical applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing Proline, 5-ethenyl-, ethyl ester, trans- (9CI), and how can its purity be validated?
- Methodological Answer : The synthesis of proline derivatives with ethenyl and ester substituents typically involves transesterification or alkylation reactions. For example, ethyl ester formation can be achieved via nucleophilic substitution of a methyl ester precursor using ethanol under acidic or basic catalysis (as inferred from transesterification protocols in ). Characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent placement (e.g., trans-configuration) using - and -NMR, referencing InChI descriptors in and .
- Mass Spectrometry (MS) : Verify molecular weight (expected ) and fragmentation patterns.
- Chiral Chromatography : Ensure enantiomeric purity, critical for biological studies .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods are suitable for monitoring degradation?
- Methodological Answer : Proline esters are prone to hydrolysis under humid or alkaline conditions. Stability studies should:
- Use accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–8 weeks.
- Monitor degradation via High-Performance Liquid Chromatography (HPLC) to detect hydrolyzed products (e.g., free proline or ethenyl derivatives).
- Employ Fourier-Transform Infrared Spectroscopy (FTIR) to track ester bond integrity (C=O stretch at ~1740 cm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in stereochemical assignments for this compound, particularly when synthetic yields are low?
- Methodological Answer : Discrepancies in stereochemical outcomes often arise from competing reaction pathways. To address this:
- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-based complexes) to bias trans-selectivity during esterification.
- X-ray Crystallography : Resolve ambiguous NMR data by obtaining a single-crystal structure.
- Computational Modeling : Compare experimental -NMR coupling constants (-values) with density functional theory (DFT)-predicted values for trans vs. cis configurations .
Q. How can metabolic pathways involving this compound be elucidated in microbial or plant systems?
- Methodological Answer : Proline derivatives are metabolized via oxidative or hydrolytic pathways. For in-depth analysis:
- Isotopic Labeling : Use -labeled proline esters to track incorporation into secondary metabolites (e.g., via LC-MS metabolomics, as in ).
- Enzyme Assays : Incubate the compound with proline-specific enzymes (e.g., proline dehydrogenase) and quantify reaction intermediates (e.g., Δ-pyrroline-5-carboxylate) using spectrophotometry ().
- Transcriptomic Profiling : Identify upregulated genes in microbial systems exposed to the compound, focusing on stress-response pathways (e.g., osmoregulation) .
Q. What experimental designs optimize the synthesis of this compound for scale-up in academic research?
- Methodological Answer : To balance yield and scalability:
- Design of Experiments (DoE) : Use a factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) to identify critical parameters.
- Continuous Flow Chemistry : Minimize side reactions (e.g., hydrolysis) by reducing residence time in reactive environments.
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to assess sustainability, prioritizing solvents like ethanol over dichloromethane ().
Data Interpretation & Contradictions
Q. How should researchers address conflicting data regarding the compound’s biological activity in different model systems?
- Methodological Answer : Divergent results may stem from species-specific metabolism or experimental conditions. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature) across models.
- Dose-Response Curves : Compare EC values in microbial vs. plant systems (as in and ).
- Meta-Analysis : Aggregate data from multiple studies to identify trends, using tools like PRISMA guidelines for systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
